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molecular formula C12H5BrFNO2 B8491641 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one

7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B8491641
M. Wt: 294.08 g/mol
InChI Key: MYVPZTGEKBPCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883782B2

Procedure details

To a solution of 5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide (2.90 g, 7.90 mmol) in 50 mL of dry THF at −78° C. was added dropwise lithium diisopropylamide (2.0 M heptane/THF/ethylbenzene, 11.8 mL, 23.69 mmol) and the reaction was stirred at −78° C. for 2 hours. The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether. After warming to rt, the reaction was further quenched with saturated NH4Cl (250 mL) extracted with ethyl acetate (3×250 mL). The combined organics were washed with brine, and evaporated to dryness. Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1) gave 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one as a white solid and 7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one as a white solid.
Name
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[N:17]=2)=[C:6]([CH:14]=1)[C:7](N(CC)CC)=[O:8].[CH:23]([N-:26][CH:27](C)[CH3:28])(C)[CH3:24].[Li+]>C1COCC1>[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([F:22])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8].[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([N:26]([CH2:27][CH3:28])[CH2:23][CH3:24])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8] |f:1.2|

Inputs

Step One
Name
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
Quantity
2.9 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC1=NC(=CC=C1)F
Name
Quantity
11.8 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether
TEMPERATURE
Type
TEMPERATURE
Details
After warming to rt
CUSTOM
Type
CUSTOM
Details
the reaction was further quenched with saturated NH4Cl (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(C=3C(=NC(=CC3)F)OC2=CC1)=O
Name
Type
product
Smiles
BrC=1C=C2C(C=3C(=NC(=CC3)N(CC)CC)OC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883782B2

Procedure details

To a solution of 5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide (2.90 g, 7.90 mmol) in 50 mL of dry THF at −78° C. was added dropwise lithium diisopropylamide (2.0 M heptane/THF/ethylbenzene, 11.8 mL, 23.69 mmol) and the reaction was stirred at −78° C. for 2 hours. The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether. After warming to rt, the reaction was further quenched with saturated NH4Cl (250 mL) extracted with ethyl acetate (3×250 mL). The combined organics were washed with brine, and evaporated to dryness. Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1) gave 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one as a white solid and 7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one as a white solid.
Name
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[N:17]=2)=[C:6]([CH:14]=1)[C:7](N(CC)CC)=[O:8].[CH:23]([N-:26][CH:27](C)[CH3:28])(C)[CH3:24].[Li+]>C1COCC1>[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([F:22])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8].[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1=[N:17][C:18]([N:26]([CH2:27][CH3:28])[CH2:23][CH3:24])=[CH:19][CH:20]=[C:21]1[C:7]2=[O:8] |f:1.2|

Inputs

Step One
Name
5-bromo-N,N-diethyl-2-(6-fluoropyridin-2-yloxy)benzamide
Quantity
2.9 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC1=NC(=CC=C1)F
Name
Quantity
11.8 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction quenched at −78° C. with 30 mL of 1 N HCl in ether
TEMPERATURE
Type
TEMPERATURE
Details
After warming to rt
CUSTOM
Type
CUSTOM
Details
the reaction was further quenched with saturated NH4Cl (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (hexane to hexane/CH2Cl2=1:1 to CH2Cl2 to CH2Cl2/EA=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(C=3C(=NC(=CC3)F)OC2=CC1)=O
Name
Type
product
Smiles
BrC=1C=C2C(C=3C(=NC(=CC3)N(CC)CC)OC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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